

# Spectroscopic Analysis of Benzyl Cyanofornate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Benzyl cyanofornate

Cat. No.: B1361826

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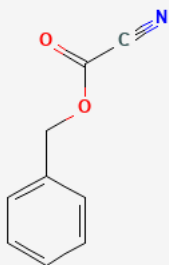
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzyl cyanofornate** ( $C_9H_7NO_2$ ), a valuable reagent in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

While raw experimental spectra for **Benzyl cyanofornate** are not universally available in public databases, this guide presents predicted data based on the compound's chemical structure. These predictions offer a robust reference for researchers working with this molecule, aiding in sample identification, purity assessment, and reaction monitoring.

## Chemical Structure and Properties

- IUPAC Name: **Benzyl cyanofornate**[\[1\]](#)
- Molecular Formula:  $C_9H_7NO_2$ [\[2\]](#)[\[3\]](#)
- Molecular Weight: 161.16 g/mol [\[3\]](#)
- CAS Number: 5532-86-5[\[1\]](#)[\[3\]](#)



- Structure:

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Benzyl cyanoformate**.

### <sup>1</sup>H NMR (Proton NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.30 - 7.50	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~ 5.30	Singlet	2H	Methylene protons (CH <sub>2</sub> )

### <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy identifies the different chemical environments of carbon atoms.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~ 160	Carbonyl carbon (C=O)
~ 135	Aromatic C (quaternary)
~ 128 - 130	Aromatic CH carbons
~ 115	Cyano carbon (C $\equiv$ N)
~ 70	Methylene carbon (CH <sub>2</sub> )

## IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2250	Medium	C $\equiv$ N (nitrile) stretch
~ 1750	Strong	C=O (ester) stretch
~ 1600, 1450	Medium	Aromatic C=C ring stretch
~ 1250 - 1050	Strong	C-O (ester) stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Relative Intensity (%)	Assignment
161	Moderate	[M] <sup>+</sup> (Molecular ion)
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
65	Moderate	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **Benzyl cyanofornate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

### Infrared (IR) Spectroscopy

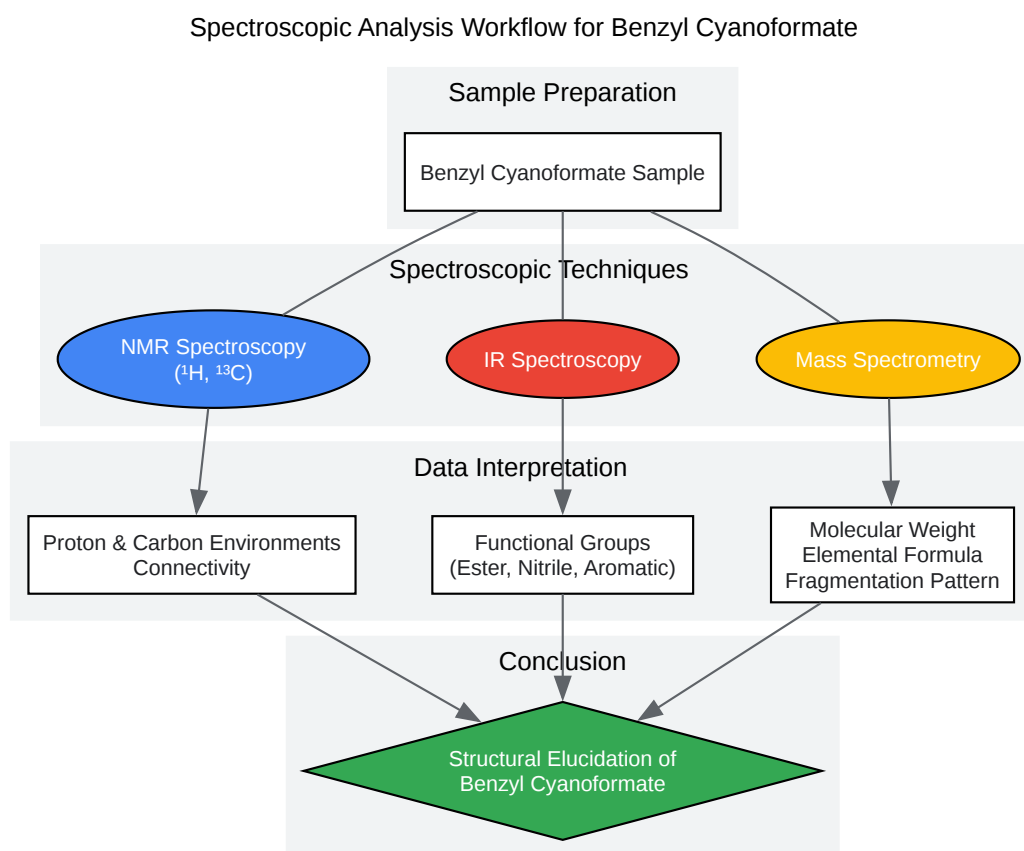
- **Sample Preparation (Neat Liquid):** Place a small drop of neat **Benzyl cyanofornate** between two KBr or NaCl plates to form a thin liquid film.
- **Data Acquisition:** Place the salt plates in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.
- **Data Processing:** Identify and label the major absorption peaks.

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **Benzyl cyanoformate** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into the mass spectrometer, typically using a direct infusion or GC-MS method. Use Electron Ionization (EI) as the ionization method. The analyzer will separate the resulting ions based on their mass-to-charge ratio.
- **Data Analysis:** Identify the molecular ion peak and major fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like **Benzyl cyanoformate** using the described spectroscopic techniques.



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Caption: Logical workflow for the structural elucidation of **Benzyl cyanoformate**.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and analysis. The provided data and protocols facilitate the reliable identification and characterization of **Benzyl cyanoformate** in a laboratory setting.

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## References

- 1. Benzyl cyanoformate | C<sub>9</sub>H<sub>7</sub>NO<sub>2</sub> | CID 79660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Cyanoformate | 5532-86-5 | FAA53286 | Biosynth [biosynth.com]
- 3. シアノギ酸ベンジル 97% | Sigma-Aldrich [sigmaaldrich.com]
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Address: 3281 E Guasti Rd

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